![molecular formula C6H9F5O2Sn B12607986 Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane CAS No. 876171-27-6](/img/structure/B12607986.png)
Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane is a chemical compound that features a tin atom bonded to a trimethyl group and a 2,2,3,3,3-pentafluoropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane typically involves the reaction of trimethyltin chloride with 2,2,3,3,3-pentafluoropropanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and advanced purification methods is crucial to obtain a product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethyl group or the pentafluoropropanoyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The tin atom in the compound can undergo oxidation or reduction, leading to the formation of different oxidation states of tin.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of 2,2,3,3,3-pentafluoropropanoic acid and trimethyltin hydroxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted stannanes, while oxidation reactions can produce higher oxidation states of tin compounds.
Scientific Research Applications
Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane has several applications in scientific research, including:
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems and to develop new bioactive molecules.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. The presence of the fluorinated group can enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylstannane: A simpler compound with a tin atom bonded to three methyl groups.
2,2,3,3,3-Pentafluoropropanoic Acid: A related compound with a similar fluorinated group but without the tin atom.
Trimethyl[(2,2,3,3,3-pentafluoropropoxy)silane]: A compound with a silicon atom instead of a tin atom, offering different chemical properties and reactivity.
Uniqueness
Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane is unique due to the combination of the tin atom and the fluorinated group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industrial processes.
Properties
CAS No. |
876171-27-6 |
|---|---|
Molecular Formula |
C6H9F5O2Sn |
Molecular Weight |
326.84 g/mol |
IUPAC Name |
trimethylstannyl 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C3HF5O2.3CH3.Sn/c4-2(5,1(9)10)3(6,7)8;;;;/h(H,9,10);3*1H3;/q;;;;+1/p-1 |
InChI Key |
KWJWCVFVZSEQTJ-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


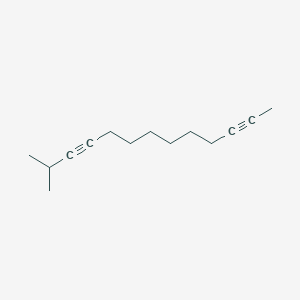

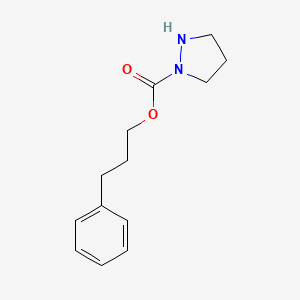
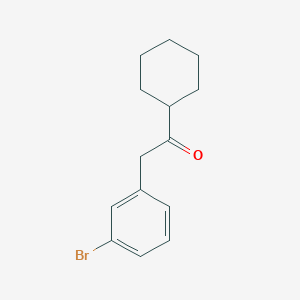
![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)
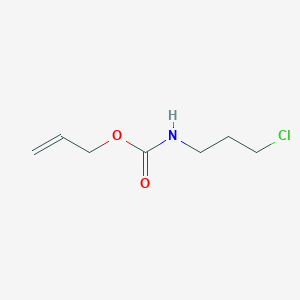
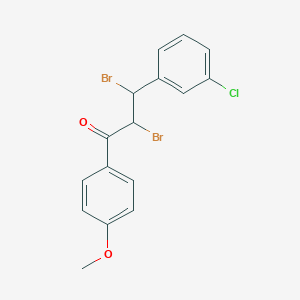
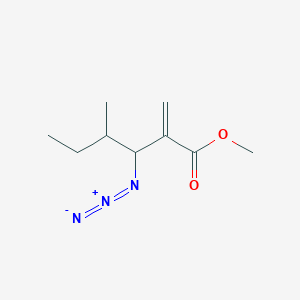
![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)

